4-Methoxycyclohexane-1-sulfonamide
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Overview
Description
4-Methoxycyclohexane-1-sulfonamide is an organosulfur compound with the molecular formula C7H15NO3S. It is characterized by a cyclohexane ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxycyclohexane-1-sulfonamide typically involves the reaction of 4-methoxycyclohexanol with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound may involve continuous catalytic processes to ensure high yield and purity. For example, the use of hydrogen peroxide as an oxidizing agent and molecular sieve-supported phosphotungstic acid as a catalyst has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Similar in structure but with a benzene ring instead of a cyclohexane ring.
Cyclohexane-1-sulfonamide: Lacks the methoxy group, making it less versatile in chemical reactions.
4-Methylcyclohexane-1-sulfonamide: Substituted with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxycyclohexane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the cyclohexane ring.
Properties
IUPAC Name |
4-methoxycyclohexane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGWMOGQDEGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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